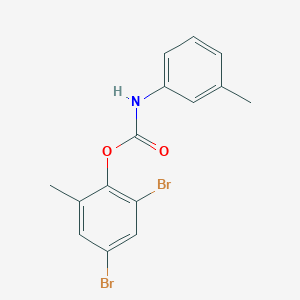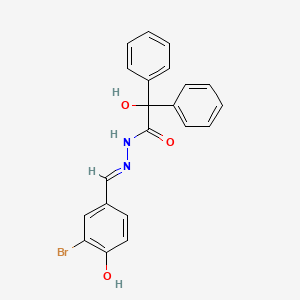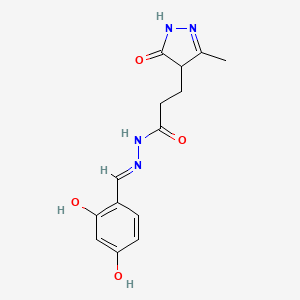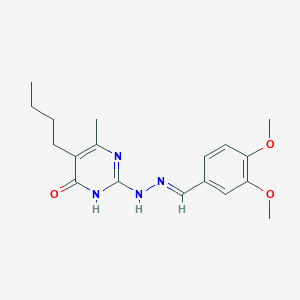
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, commonly known as bromoxynil, is a herbicide that is widely used to control broadleaf weeds in crops. It was first introduced in the 1960s and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of bromoxynil and its impact on plant physiology.
3. Environmental impact: Researchers are studying the environmental impact of bromoxynil, including its potential to leach into groundwater and its impact on non-target organisms.
4. Alternative herbicides: Researchers are exploring alternative herbicides that are more environmentally friendly and have lower toxicity.
Conclusion:
In conclusion, bromoxynil is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. It works by inhibiting photosynthesis in plants and has both biochemical and physiological effects. While it is a popular choice among farmers and researchers, there is still much to be learned about its mechanism of action and environmental impact. Future research will focus on developing new formulations, understanding the mechanism of action, and exploring alternative herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil is a widely used herbicide in laboratory experiments due to its effectiveness and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its effectiveness can vary depending on the type of plant and the environmental conditions. Additionally, its persistence in soil and water can make it difficult to conduct long-term experiments.
Orientations Futures
There are several future directions for research on bromoxynil, including:
1. Development of new formulations: Researchers are exploring new formulations of bromoxynil that are more effective and have lower environmental impact.
2.
Méthodes De Synthèse
Bromoxynil can be synthesized by reacting 2,4-dibromo-6-methylphenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, which is then purified by recrystallization.
Applications De Recherche Scientifique
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control: Bromoxynil is effective in controlling broadleaf weeds in crops such as corn, soybeans, and wheat.
2. Environmental impact: Bromoxynil has been studied for its impact on the environment, including its persistence in soil and water, its potential to leach into groundwater, and its toxicity to non-target organisms.
3. Biodegradation: Bromoxynil has been shown to be biodegradable in soil and water, which makes it a desirable herbicide from an environmental perspective.
Propriétés
IUPAC Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-4-3-5-12(6-9)18-15(19)20-14-10(2)7-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOJKDJTLXPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=C(C=C(C=C2C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)


![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)